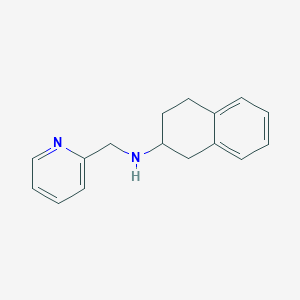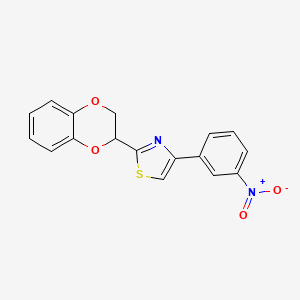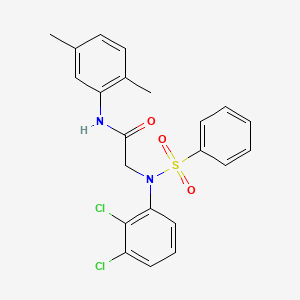![molecular formula C16H21Cl2NO3 B5175292 4-[4-(2,4-dichlorophenoxy)butanoyl]-2,6-dimethylmorpholine](/img/structure/B5175292.png)
4-[4-(2,4-dichlorophenoxy)butanoyl]-2,6-dimethylmorpholine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[4-(2,4-dichlorophenoxy)butanoyl]-2,6-dimethylmorpholine, also known as DCM, is a synthetic compound that has been extensively studied for its potential applications in scientific research.
Wirkmechanismus
The mechanism of action of 4-[4-(2,4-dichlorophenoxy)butanoyl]-2,6-dimethylmorpholine involves its interaction with the Kv1.3 channel, which leads to a decrease in the channel's activity. This, in turn, leads to a decrease in the activity of T cells, which are involved in the immune response. Additionally, 4-[4-(2,4-dichlorophenoxy)butanoyl]-2,6-dimethylmorpholine has been shown to have anti-proliferative effects on cancer cells, although the exact mechanism of action in this context is not yet fully understood.
Biochemical and Physiological Effects:
In addition to its effects on ion channels and immune cells, 4-[4-(2,4-dichlorophenoxy)butanoyl]-2,6-dimethylmorpholine has been shown to have a number of other biochemical and physiological effects. For example, 4-[4-(2,4-dichlorophenoxy)butanoyl]-2,6-dimethylmorpholine has been shown to inhibit the activity of certain enzymes involved in lipid metabolism, which could have implications for the treatment of metabolic disorders such as obesity and type 2 diabetes. Additionally, 4-[4-(2,4-dichlorophenoxy)butanoyl]-2,6-dimethylmorpholine has been shown to have antioxidant properties, which could make it useful in the development of treatments for diseases such as Alzheimer's and Parkinson's.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 4-[4-(2,4-dichlorophenoxy)butanoyl]-2,6-dimethylmorpholine in lab experiments is its high potency and selectivity for the Kv1.3 channel. This makes it a valuable tool for studying the function of this channel in various contexts. However, one limitation of using 4-[4-(2,4-dichlorophenoxy)butanoyl]-2,6-dimethylmorpholine is that it can be difficult to obtain in high purity, which can limit its usefulness in certain experiments.
Zukünftige Richtungen
There are a number of potential future directions for research on 4-[4-(2,4-dichlorophenoxy)butanoyl]-2,6-dimethylmorpholine. One area of interest is the development of new analogs of 4-[4-(2,4-dichlorophenoxy)butanoyl]-2,6-dimethylmorpholine that could have improved potency and selectivity for the Kv1.3 channel. Additionally, further research is needed to fully understand the mechanism of action of 4-[4-(2,4-dichlorophenoxy)butanoyl]-2,6-dimethylmorpholine in cancer cells and to determine its potential as a cancer treatment. Finally, there is interest in exploring the potential therapeutic applications of 4-[4-(2,4-dichlorophenoxy)butanoyl]-2,6-dimethylmorpholine in a variety of other contexts, including metabolic disorders, neurodegenerative diseases, and autoimmune diseases.
Synthesemethoden
4-[4-(2,4-dichlorophenoxy)butanoyl]-2,6-dimethylmorpholine is synthesized through a multi-step process that involves the reaction of 2,4-dichlorophenol with butyric anhydride, followed by the reaction of the resulting intermediate with 2,6-dimethylmorpholine. The final product is purified through a series of chromatography steps to obtain a high-purity sample.
Wissenschaftliche Forschungsanwendungen
4-[4-(2,4-dichlorophenoxy)butanoyl]-2,6-dimethylmorpholine has been used in a variety of scientific research applications, including as a tool for studying the function of ion channels in neurons and as a potential treatment for certain types of cancer. In particular, 4-[4-(2,4-dichlorophenoxy)butanoyl]-2,6-dimethylmorpholine has been shown to be a potent inhibitor of the potassium channel Kv1.3, which is expressed in T cells and has been implicated in the development of autoimmune diseases.
Eigenschaften
IUPAC Name |
4-(2,4-dichlorophenoxy)-1-(2,6-dimethylmorpholin-4-yl)butan-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21Cl2NO3/c1-11-9-19(10-12(2)22-11)16(20)4-3-7-21-15-6-5-13(17)8-14(15)18/h5-6,8,11-12H,3-4,7,9-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCCHDBDFOSSYDP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)C(=O)CCCOC2=C(C=C(C=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21Cl2NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-butoxy-N-({[4-(4-morpholinyl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B5175218.png)
![2-({7-[3-(4-ethylphenoxy)-2-hydroxypropyl]-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl}thio)acetamide](/img/structure/B5175225.png)
![diethyl [3-(diethylamino)propyl]phosphonate](/img/structure/B5175240.png)

![4-({3-[(3,4-difluorophenyl)amino]-1-piperidinyl}carbonyl)-6-isopropyl-2-pyrimidinamine](/img/structure/B5175261.png)
![N-allyl-4-{[(3,4-dimethylphenyl)(methylsulfonyl)amino]methyl}benzamide](/img/structure/B5175273.png)
![5-[4-(diethylamino)benzylidene]-3-(3-methylphenyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5175278.png)
![(3aS*,6aR*)-3-[2-(1-piperidinyl)ethyl]-5-(2-pyrimidinyl)hexahydro-2H-pyrrolo[3,4-d][1,3]oxazol-2-one](/img/structure/B5175285.png)
![bis{3-[(4-methyl-1-piperazinyl)sulfonyl]phenyl}methanone](/img/structure/B5175289.png)

![methyl {3-[(2-thienylacetyl)amino]phenoxy}acetate](/img/structure/B5175303.png)
![5-[(4-bromophenyl)amino]-1,3-thiazolidine-2,4-dione](/img/structure/B5175305.png)
![1,4-dichloro-2-[3-(3-methoxyphenoxy)propoxy]benzene](/img/structure/B5175327.png)